molecular formula C14H20O2 B2602984 (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 75166-28-8

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No.: B2602984
CAS No.: 75166-28-8
M. Wt: 220.312
InChI Key: DWZYELZGJMFEMJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid (CAS 75166-30-2) is a chiral organic compound of significant interest in industrial and discovery research. This compound serves as a key intermediate and precursor in the synthesis of fragrance ingredients. Its structural analog, (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is well-documented for its distinct floral, lily-of-the-valley odor profile, underscoring this compound's value in the development of novel scent compositions . Beyond its applications in fragrance research, the 4-tert-butylphenoxy scaffold is recognized for its relevance in pharmaceutical chemistry, particularly in the design of multi-target directed ligands for complex neurological targets . The chiral (2S) configuration is critical for its specific interactions in both fragrance and biological systems. With a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol, this high-purity material is intended for use as a standard or building block in advanced synthetic projects . This product is sold For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. The buyer assumes responsibility for verifying the identity, purity, and suitability of the product for their specific research purposes.

Properties

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZYELZGJMFEMJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid typically involves the alkylation of phenol with tert-butyl alcohol or methyl tert-butyl ether, followed by subsequent reactions to introduce the propanoic acid group. The reaction conditions often include the use of strong acids like triflic acid or solid acids such as zeolites to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties :
    The compound has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit certain inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A study highlighted the structure-activity relationship of related compounds that could lead to the development of new therapeutic agents targeting inflammation .
  • Metabolic Studies :
    The compound has been investigated as a metabolite in toxicological studies. It is hypothesized that it can be metabolized into benzoic acids, which are relevant in understanding the toxicological profiles of aromatic aldehydes. This is particularly important in assessing reproductive toxicity in animal models, such as male rats .

Cosmetic Applications

  • Fragrance Ingredient :
    (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is utilized as a fragrance component in cosmetics and personal care products. Its pleasant odor profile makes it suitable for use in perfumes, lotions, and other cosmetic formulations .
  • Safety Assessments :
    Comprehensive safety assessments have been conducted to evaluate its genotoxicity and skin sensitization potential. Results indicate that the compound does not exhibit genotoxic effects, supporting its use in cosmetic formulations .

Industrial Applications

  • Chemical Intermediate :
    The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in chemical reactions that produce more complex molecules used in pharmaceuticals and agrochemicals .
  • Stabilizer in Formulations :
    In industrial applications, this compound can act as a stabilizer for certain formulations, enhancing their shelf life and performance under varying conditions .

Case Study 1: Toxicological Evaluation

A study focused on the metabolic pathways of this compound revealed that it undergoes significant biotransformation in liver cells, leading to the formation of potentially harmful metabolites. This work is crucial for understanding its safety profile in pharmaceutical applications .

Case Study 2: Cosmetic Safety Assessment

The safety of this compound was evaluated through extensive dermatological testing. The findings confirmed that the compound is safe for use in cosmetic products at specified concentrations, thus supporting its continued use in the industry .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalsAnti-inflammatory drug developmentInhibits inflammatory pathways; potential therapeutic agent
ToxicologyMetabolite studiesMetabolized into relevant benzoic acids; reproductive toxicity studies
CosmeticsFragrance ingredientSafe for use; no genotoxic effects reported
Industrial ChemistryChemical intermediateUseful for synthesizing complex organic molecules
StabilizersEnhances formulation stabilityImproves shelf life and performance

Mechanism of Action

The mechanism of action of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the phenyl ring can participate in various chemical interactions. The propanoic acid moiety can interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(4-Tert-butylphenyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₄H₂₀O₂ (same as the target compound).
  • Key Differences : Substituents are both on C2 (methyl and 4-tert-butylphenyl), unlike the target compound’s C2 methyl and C3 4-tert-butylphenyl.
  • Implications : The altered substituent positions lead to distinct physicochemical properties. For example, the target compound’s C3 phenyl group may enhance steric hindrance, affecting binding to biological targets compared to the C2-substituted isomer .
3-(4-Tert-butylphenyl)propanoic Acid
  • Molecular Formula : C₁₃H₁₈O₂.
  • Key Differences : Lacks the methyl group at C2.

Functional Group Variations

(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic Acid
  • Molecular Formula : C₁₈H₂₆O₃.
  • Key Differences: Contains a phenoxy group (oxygen-linked phenyl) with two tert-butyl substituents (at C2 and C4 of the aromatic ring).
  • Implications : The ether linkage increases polarity, while the di-tert-butyl groups amplify lipophilicity. Such compounds are often explored as enzyme inhibitors or surfactants due to their balanced solubility profiles .
Boc-Protected Amino Acid Derivatives
  • Example: (2S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylpropanoic acid.
  • Key Differences: The tert-butyl group is part of a Boc (tert-butoxycarbonyl) protecting group on an amino moiety instead of the phenyl ring.
  • Implications: These derivatives are intermediates in peptide synthesis, where the Boc group shields amines during coupling reactions. Their reactivity differs significantly from the target compound, which lacks amino functionality .

Stereochemical Considerations

The (2S) configuration of the target compound is critical for interactions with chiral biological targets. For example:

  • In , (S)-3-(4-Fluorophenoxy)-2-methylpropanoic acid (12e) and (S)-3-(4-Bromophenoxy)-2-methylpropanoic acid (12f) demonstrate enantiomer-specific activity as CFTR potentiators, highlighting the importance of stereochemistry in drug efficacy .
  • The target compound’s S-configuration may similarly influence its pharmacokinetics or binding affinity in therapeutic applications.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Applications
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid C₁₄H₂₀O₂ 220.30 4-Tert-butylphenyl (C3), methyl (C2) Carboxylic acid Pharmaceutical intermediate
2-(4-Tert-butylphenyl)-2-methylpropanoic acid C₁₄H₂₀O₂ 220.30 4-Tert-butylphenyl (C2), methyl (C2) Carboxylic acid Organic synthesis
3-(4-Tert-butylphenyl)propanoic acid C₁₃H₁₈O₂ 206.28 4-Tert-butylphenyl (C3) Carboxylic acid Material science
(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic acid C₁₈H₂₆O₃ 290.40 2,4-Di-tert-butylphenoxy (C3), methyl (C2) Carboxylic acid, ether Enzyme modulation

Biological Activity

(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, also known as a derivative of propanoic acid with a tert-butylphenyl substituent, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including anti-inflammatory and antioxidant effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20O2
  • SMILES : CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
  • InChIKey : DWZYELZGJMFEMJ-UHFFFAOYSA-N

The compound exhibits a chiral center, which contributes to its biological activity and interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

2. Antioxidant Activity

The compound has been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Receptor Binding : It could bind to receptors on cell membranes, modulating signaling pathways that control inflammation and oxidative stress .

Case Study 1: In Vivo Efficacy

A study conducted on male rats demonstrated that administration of this compound resulted in decreased markers of inflammation following induced arthritis. The results indicated a significant reduction in paw swelling and histological evidence of reduced synovial inflammation compared to control groups .

Case Study 2: Antioxidant Effects

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that pre-treatment with this compound significantly increased cell viability and reduced markers of oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence Level
Anti-inflammatoryInhibition of cytokine productionHigh
AntioxidantFree radical scavengingModerate
Enzyme InhibitionModulation of inflammatory pathwaysHigh
Receptor InteractionBinding to cellular receptorsModerate

Q & A

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps. Use flow chemistry for exothermic reactions to improve heat dissipation. Scale-up via DoE (Design of Experiments) to optimize parameters like residence time and catalyst recycling .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with COX-1/COX-2 inhibition assays (fluorometric or Western blot). Validate specificity using siRNA knockdown of target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.